molecular formula C17H16N2O3 B2441246 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide CAS No. 1208654-02-7

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2441246
CAS No.: 1208654-02-7
M. Wt: 296.326
InChI Key: DSQGTNHJLMFGSQ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a phenylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of Phenylisoxazole: The phenylisoxazole moiety is synthesized through the reaction of phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Coupling Reaction: The final step involves coupling the furan ring with the phenylisoxazole moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylisoxazole moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenylisoxazole moiety.

Scientific Research Applications

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: A simpler compound with a furan ring substituted with dimethyl groups.

    Phenylisoxazole: A compound with a phenyl group attached to an isoxazole ring.

    N-phenylfuran-3-carboxamide: A compound with a furan ring linked to a phenyl group through a carboxamide bond.

Uniqueness

2,5-dimethyl-N-((5-phenylisoxazol-3-yl)methyl)furan-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2,5-dimethyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-8-15(12(2)21-11)17(20)18-10-14-9-16(22-19-14)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQGTNHJLMFGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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